molecular formula C22H22N2O2S B2568714 3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)-1-(p-tolyl)pyrazin-2(1H)-one CAS No. 946238-23-9

3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Cat. No.: B2568714
CAS No.: 946238-23-9
M. Wt: 378.49
InChI Key: ASKUPABACYTRNI-UHFFFAOYSA-N
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Description

3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a pyrazinone core substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)-1-(p-tolyl)pyrazin-2(1H)-one typically involves multiple steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and acyl chlorides, under controlled conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrazinone intermediate with a thiol compound, such as 1-(3,4-dimethylphenyl)-1-oxopropan-2-yl thiol, under basic conditions.

    Substitution with p-Tolyl Group: The final step involves the substitution of the pyrazinone core with a p-tolyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, which could be explored in drug discovery.

Medicine

In medicine, derivatives of this compound could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents, due to the presence of functional groups known to interact with biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)-1-(p-tolyl)pyrazin-2(1H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)-1-(phenyl)pyrazin-2(1H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)-1-(m-tolyl)pyrazin-2(1H)-one: Similar structure but with an m-tolyl group instead of a p-tolyl group.

Uniqueness

The uniqueness of 3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)-1-(p-tolyl)pyrazin-2(1H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

3-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-14-5-9-19(10-6-14)24-12-11-23-21(22(24)26)27-17(4)20(25)18-8-7-15(2)16(3)13-18/h5-13,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKUPABACYTRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SC(C)C(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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